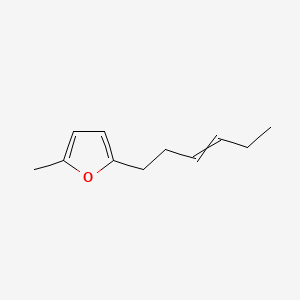
Furan, 2-(3-hexenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2-(3-hexenyl)-5-methyl- is a volatile organic compound known for its distinctive aroma. It is a member of the furan family, which are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is often found in various natural products and is known for its contribution to the aroma profiles of certain fruits and plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(3-hexenyl)-5-methyl- typically involves the reaction of 3-hexenyl derivatives with furan derivatives under controlled conditions. One common method includes the use of 3-hexenyl bromide and 5-methylfuran in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran, at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves distillation and chromatography techniques to isolate the desired product .
Types of Reactions:
Oxidation: Furan, 2-(3-hexenyl)-5-methyl- can undergo oxidation reactions, often resulting in the formation of furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, potentially altering its aromatic properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the furan ring, modifying its chemical and physical properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products:
Oxidation: Formation of furanones and other oxygenated compounds.
Reduction: Saturated furan derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
Furan, 2-(3-hexenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromaticity and reactivity of heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of Furan, 2-(3-hexenyl)-5-methyl- involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aromatic properties. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. For instance, its role in plant defense mechanisms involves the activation of signaling pathways that deter herbivores .
Comparaison Avec Des Composés Similaires
- Furan, 2-ethyl-5-methyl-
- Furan, 2-pentyl-5-methyl-
- Furan, 2-(3-hexenyl)-
Comparison: Furan, 2-(3-hexenyl)-5-methyl- is unique due to its specific hexenyl side chain, which imparts distinct aromatic properties compared to other similar furans. While compounds like Furan, 2-ethyl-5-methyl- and Furan, 2-pentyl-5-methyl- also contribute to aroma profiles, the presence of the hexenyl group in Furan, 2-(3-hexenyl)-5-methyl- results in a more complex and nuanced scent, making it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
60858-07-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2-[(E)-hex-3-enyl]-5-methylfuran |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-7-11-9-8-10(2)12-11/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
Clé InChI |
YCLNYBGZRIUBQT-SNAWJCMRSA-N |
SMILES |
CCC=CCCC1=CC=C(O1)C |
SMILES isomérique |
CC/C=C/CCC1=CC=C(O1)C |
SMILES canonique |
CCC=CCCC1=CC=C(O1)C |
Key on ui other cas no. |
60858-07-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















